molecular formula C5H12ClNO2S B3188640 DL-Valine, 3-mercapto-, hydrochloride CAS No. 22572-05-0

DL-Valine, 3-mercapto-, hydrochloride

Cat. No.: B3188640
CAS No.: 22572-05-0
M. Wt: 185.67 g/mol
InChI Key: CZDHUFYOXKHLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Valine, 3-mercapto-, hydrochloride, also known as Penicillamine DL-form hydrochloride, is a derivative of the amino acid valine . It is part of the Acros Organics product portfolio .


Synthesis Analysis

D-Valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . The microbial preparation of D-valine is more competitive and promising due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .


Molecular Structure Analysis

The molecular structure of this compound has been studied within the framework of density functional theory including van der Waals interactions . The results showed that the electronic properties of the two forms of valine are similar at zero pressure .

Mechanism of Action

In the biosynthesis of actinomycin D by Streptomyces, the multifunctional actinomycin synthetase II catalyzes the formation of a peptide bond between L-threonine and L-valine and then epimerizes L-valine to D-valine .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

D-Valine is gaining more and more attention due to its wide application in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . The market demand for D-Valine tends to increase year by year .

Properties

CAS No.

22572-05-0

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H

InChI Key

CZDHUFYOXKHLME-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)O)N)S.Cl

Canonical SMILES

CC(C)(C(C(=O)O)N)S.Cl

25526-04-9
22572-05-0

Pictograms

Irritant

sequence

X

Origin of Product

United States

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